Methyl (2-chlorobenzyl)alaninate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)15-2)13-7-9-5-3-4-6-10(9)12/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
PVMYPQVFAHRMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
The Significance of Alpha Amino Esters As Chiral Scaffolds
Alpha-amino esters, the ester derivatives of alpha-amino acids, are fundamental chiral scaffolds in contemporary organic synthesis. Their importance stems from their bifunctional nature, possessing both an amino group and an ester group attached to a stereogenic alpha-carbon. This arrangement provides a versatile platform for a wide array of chemical transformations, enabling the construction of complex, stereochemically defined molecules.
The chirality of these compounds is of paramount importance, as the biological activity of many pharmaceuticals and agrochemicals is dependent on a specific three-dimensional arrangement of atoms. Alpha-amino esters serve as readily available sources of chirality, often derived from the natural chiral pool of amino acids. Synthetic chemists utilize these scaffolds to introduce stereocenters with high fidelity, a crucial step in the asymmetric synthesis of bioactive molecules. acs.orgnih.gov The development of catalytic asymmetric methods has further expanded the accessibility of a diverse range of optically active α-amino acid derivatives. researchgate.net
The Rationale for Investigating Substituted Alaninate Derivatives
The investigation of substituted alaninate (B8444949) derivatives, including the specific case of Methyl (2-chlorobenzyl)alaninate, is driven by the quest for novel molecular properties and functionalities. The introduction of substituents onto the basic alaninate framework can profoundly influence the steric and electronic characteristics of the molecule.
The rationale for this academic inquiry can be summarized as follows:
Probing Structure-Activity Relationships: By systematically modifying the substituents, researchers can elucidate structure-activity relationships (SAR). For instance, the introduction of an electron-withdrawing group like the chloro-substituted benzyl (B1604629) group in this compound can alter the reactivity of the amino and ester groups, as well as influence intermolecular interactions. nih.gov
Developing Novel Catalysts and Ligands: Chiral amino acid derivatives are frequently employed as ligands in asymmetric catalysis. The specific substitution pattern can fine-tune the catalyst's selectivity and efficiency.
Synthesizing Unnatural Amino Acids: Substituted alaninates are valuable precursors for the synthesis of non-proteinogenic or "unnatural" amino acids. organic-chemistry.org These unnatural amino acids are incorporated into peptides and other molecules to enhance their stability, confer specific conformations, or introduce new biological activities. nih.gov
Exploring New Therapeutic Agents: The modification of amino acid structures is a common strategy in drug discovery. Substituted alaninates can serve as key intermediates in the synthesis of potential therapeutic agents. Studies on related alaninamide derivatives have shown that specific substitutions can lead to significant antiseizure and antinociceptive activities. nih.gov
Key Research Trajectories for Analogues and Their Structural Impact
Strategies for Asymmetric Synthesis of Chiral Alaninate Esters
The asymmetric synthesis of chiral alaninate esters can be broadly categorized into methods that create the chiral center catalytically and those that resolve a racemic mixture. Catalytic methods, employing either transition metals or small organic molecules, are often more atom-economical and elegant. These strategies typically involve the enantioselective transformation of prochiral precursors.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metals, particularly rhodium and copper, have proven to be powerful catalysts for the asymmetric synthesis of α-amino acid derivatives. These metals can coordinate with chiral ligands to create a stereochemically defined environment that directs the outcome of a chemical reaction.
Rhodium-Catalyzed Asymmetric Hydrogenation Approaches for Alaninate Precursors
Rhodium-catalyzed asymmetric hydrogenation is a premier method for producing chiral α-amino acid esters from prochiral enamides or α-dehydroamino acid esters. The reaction involves the addition of hydrogen across the double bond of the precursor, guided by a chiral rhodium-phosphine complex to yield one enantiomer preferentially. The precursors for a target like this compound would be the corresponding α,β-unsaturated esters.
The efficacy of this method relies heavily on the design of the chiral ligand. Monodentate phosphorus ligands, such as SIPHOS, have been developed and shown to be highly effective. nih.gov Rhodium complexes of SIPHOS catalyze the hydrogenation of α-dehydroamino esters with exceptional enantioselectivity, often achieving up to 99% enantiomeric excess (ee) under mild conditions. nih.gov Kinetic studies indicate that the reaction is first order in the concentration of the rhodium catalyst and the hydrogen pressure, but zero order in the substrate concentration. nih.gov The mechanism can vary, with some systems proceeding through a dihydride pathway where the catalyst activates hydrogen before substrate coordination, while others follow an unsaturated pathway involving the formation of a catalyst-substrate adduct first. acs.org
Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation for Alaninate Precursor Synthesis
| Catalyst/Ligand System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)(SIPHOS-Me)₂]⁺ | α-Dehydroamino esters | α-Amino acid derivatives | Up to 99% | nih.gov |
| [Rh(L₁)(L₂)(cod)]BF₄ | Functionalized Alkenes | Chiral Alkanes | Not Specified | acs.org |
| Rh(CO)₂(acac)/(R,R)-TFPNH-BIBOP | α-Substituted Enamides | Chiral 1,3-Amino Alcohols | Excellent | nih.gov |
Copper-Catalyzed Asymmetric Reactions for Chiral Ester Formation
Copper catalysis offers a complementary approach for the synthesis of chiral amino acid derivatives. A notable strategy is the copper(I)-catalyzed asymmetric alkylation of α-imino esters. nih.gov In this method, a chiral copper(I)-phosphine complex coordinates to the imino ester, facilitating deprotonation by a mild base to form a stabilized copper(I)-enolate. nih.gov This chiral enolate then reacts with an electrophile, such as 2-chlorobenzyl bromide, to form the desired substituted alaninate with high enantioselectivity.
This approach is versatile, accommodating both linear and cyclic α-imino esters as substrates and a wide range of alkyl halides as electrophiles. nih.gov The resulting products are valuable α-amino acid derivatives that possess either a trisubstituted or a tetrasubstituted stereogenic carbon center. nih.gov Another relevant copper-catalyzed method is the asymmetric allylic amination, which can deliver chiral N-aryl allylamines in good yields and enantioselectivities using a Cu(MeCN)₄PF₆ precatalyst and a chiral BINAM ligand. rsc.org While distinct from alkylation, this demonstrates the utility of copper in asymmetric C-N bond formation. rsc.org
Table 2: Copper-Catalyzed Asymmetric Synthesis of Chiral Amino Acid Derivatives
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantioselectivity | Reference |
| Copper(I)-Phosphine Complex | Asymmetric Alkylation | α-Imino Esters | α-Amino Acid Derivatives | High to Excellent | nih.gov |
| CuBr*Me₂S / Taniaphos | Asymmetric Allylic Alkylation | 3-Bromopropenyl Esters | Chiral Allylic Esters | High | nih.gov |
| Cu(MeCN)₄PF₆ / R-(+)-BINAM | Asymmetric Allylic C-H Amination | Alkenes | Chiral N-Aryl Allylamines | Good | rsc.org |
Organocatalytic Stereoselective Routes to Substituted Alaninates
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, avoiding the use of metals. These reactions utilize small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of substituted alaninates, organocatalytic methods can involve the reaction of imines, generated from an aldehyde and an amine, with a suitable nucleophile. nih.gov
For instance, a three-component coupling of an aldehyde, an amine (like BocNH₂), and an allylsilane can be catalyzed by a chiral disulfonimide to produce homoallylic amines with high stereocontrol. nih.gov While not a direct synthesis of alaninates, subsequent oxidative cleavage of the allyl group could yield the desired amino acid structure. More directly, chiral phase-transfer catalysts, peptides, and phosphoric acids have been used to control the stereoselective synthesis of highly functionalized allenes, demonstrating their ability to control stereochemistry in complex settings. rsc.org The mechanisms often involve the formation of specific intermediates like zwitterionic enolates or dearomative addition to imino esters, which ensure high regio- and stereoselectivity. rsc.org
Chemoenzymatic Synthetic Approaches and Enantioselective Hydrolysis for Alaninate Resolution
Chemoenzymatic methods leverage the exquisite selectivity of enzymes to perform specific chemical transformations, often with unparalleled enantioselectivity. For the synthesis of a single enantiomer of this compound, a kinetic resolution of a racemic mixture of the ester is a highly effective strategy.
Lipase-Mediated Transesterification and Resolution Studies
Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides and can be repurposed for a variety of reactions, including esterification and transesterification, in non-aqueous environments. nih.gov In a kinetic resolution, a lipase (B570770) is used to selectively catalyze a reaction on one enantiomer of a racemic mixture faster than the other.
For a racemic mixture of this compound, a lipase could be used to selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. The kinetics of lipase-mediated transesterification often follow a Ping-Pong Bi-Bi mechanism. nih.gov The high enantioselectivity arises from the precise fit of one enantiomer into the enzyme's active site. Immobilizing the lipase on a solid support can enhance its stability and allow for easier separation and reuse, improving the economic viability of the process. nih.govnih.gov
Applications of Penicillin G Acylase in Alaninate Precursor Resolution
Penicillin G acylase (PGA), an enzyme widely utilized in the pharmaceutical industry for the production of semisynthetic penicillins, has demonstrated significant utility in the kinetic resolution of racemic mixtures of amino acid precursors. rsc.orgnih.govnih.govnih.gov The enzyme exhibits high enantioselectivity in the hydrolysis of N-acyl-α-amino acids, a crucial step in separating stereoisomers. muni.cz
The catalytic mechanism of PGA involves a nucleophilic attack by the hydroxyl group of a serine residue at the enzyme's active site on the carbonyl carbon of the amide bond in the substrate. muni.czrcsb.org This forms a covalent acyl-enzyme intermediate. Subsequent deacylation by water or another nucleophile completes the catalytic cycle. In the context of resolving alaninate precursors, a racemic mixture of N-acyl-alanine is subjected to PGA. The enzyme selectively hydrolyzes one enantiomer, typically the L-enantiomer, to the free amino acid, leaving the unreacted D-enantiomer of the N-acyl-alanine. This enzymatic approach offers a green and efficient alternative to traditional chemical resolution methods. rsc.org
Kinetic studies have shown that the efficiency of PGA-catalyzed resolution is influenced by the nature of the acyl group and the structure of the amino acid. nih.gov For instance, phenylacetyl derivatives are often preferred substrates. The pH and temperature of the reaction are also critical parameters that need to be optimized to achieve high enantiomeric excess (ee) and yield. acs.org Research has demonstrated that PGA from different microbial sources, such as Escherichia coli and Alcaligenes faecalis, can exhibit varying substrate specificities and enantioselectivities. researchgate.net
| Parameter | Condition | Effect on Resolution |
| Enzyme Source | E. coli, A. faecalis | Affects substrate specificity and enantioselectivity. researchgate.net |
| Acyl Group | Phenylacetyl | Often enhances substrate recognition and hydrolysis rates. nih.gov |
| pH | Typically 5.7 - 8.0 | Critical for optimal enzyme activity and stability. muni.czacs.org |
| Temperature | 28 - 37 °C | Influences reaction rate and enzyme stability. muni.czacs.org |
| Substrate Conc. | Optimized for each system | High concentrations can lead to substrate inhibition. acs.org |
Biocatalytic Desymmetrization Strategies for Malonic Esters as Alaninate Equivalents
An alternative and powerful biocatalytic approach for generating chiral alaninate precursors is the desymmetrization of prochiral α,α-disubstituted malonic esters. acs.orgnih.gov This strategy utilizes enzymes, most notably porcine liver esterase (PLE), to selectively hydrolyze one of the two ester groups in a symmetrically substituted malonate. acs.orgnih.gov This enzymatic hydrolysis results in the formation of a chiral half-ester, which can then be converted to the desired α-amino acid derivative through a Curtius rearrangement. acs.orgnih.gov
The process begins with the double alkylation of a simple malonic ester, such as dimethyl malonate, to introduce the desired side chains, including the 2-chlorobenzyl group. The resulting prochiral diester is then subjected to PLE-mediated hydrolysis. The enzyme's chiral active site discriminates between the two enantiotopic ester groups, leading to the formation of the corresponding chiral monoacid with high enantiomeric excess. acs.orgnih.gov The success of this desymmetrization is highly dependent on the structure of the substituents on the malonate.
Following the enzymatic desymmetrization, the chiral half-ester undergoes a Curtius rearrangement. This reaction involves the conversion of the carboxylic acid to an isocyanate, which is then trapped with a suitable nucleophile, such as benzyl (B1604629) alcohol, to yield a carbamate-protected amino ester. This method provides a versatile route to a wide range of α-quaternary amino acids. acs.orgnih.gov
| Step | Reagents/Enzyme | Outcome |
| Alkylation | Dimethyl malonate, alkyl/benzyl halides | Prochiral α,α-disubstituted malonic ester |
| Desymmetrization | Porcine Liver Esterase (PLE) | Chiral half-ester in high enantiomeric excess acs.orgnih.gov |
| Curtius Rearrangement | Diphenylphosphoryl azide, benzyl alcohol | Cbz-protected α-amino ester |
Chiral Auxiliary-Mediated Stereocontrol in Alaninate Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.orgsigmaaldrich.com This strategy is widely employed in the asymmetric synthesis of α-amino acids. The auxiliary, once it has served its purpose, can be cleaved and often recovered for reuse. wikipedia.org
Several types of chiral auxiliaries have been developed for the stereoselective synthesis of alaninates. rsc.orgnih.govnih.govtcichemicals.com One common approach involves the use of chiral oxazolidinones, as pioneered by Evans. blogspot.com In this method, the oxazolidinone is acylated with an appropriate acid chloride, and the resulting imide is then enolized and alkylated. The steric bulk of the auxiliary directs the incoming electrophile (e.g., 2-chlorobenzyl bromide) to one face of the enolate, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary to afford the desired α-amino acid with high enantiopurity. blogspot.com
Another notable example is the use of chiral Ni(II) complexes of Schiff bases derived from amino acids and a chiral ligand. nih.gov These complexes can be deprotonated and alkylated with high diastereoselectivity. The chiral ligand effectively shields one face of the enolate, controlling the trajectory of the electrophile. Acid hydrolysis then liberates the α-alkylated amino acid.
The choice of chiral auxiliary and reaction conditions is critical for achieving high levels of stereocontrol. numberanalytics.comrsc.org
| Chiral Auxiliary Type | Key Features | Typical Stereoselectivity |
| Evans Oxazolidinones | Forms a rigid bicyclic system upon enolization, providing excellent stereocontrol. blogspot.com | High diastereoselectivity (>95%) |
| Ni(II) Schiff Base Complexes | Planar complex with a chiral ligand that directs alkylation. nih.gov | High enantiomeric excess (often >98% ee) nih.gov |
| (S)-(-)-1-dimethoxymethyl-2-methoxymethylpyrrolidine (SDMP) | Forms a chiral amidine that can be metalated and alkylated enantioselectively. capes.gov.br | Good to excellent enantioselectivity |
Phase-Transfer Catalysis in Stereoselective Alkylation for Alaninate Scaffolds
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. mdma.chacsgcipr.org In the context of alaninate synthesis, chiral phase-transfer catalysts are employed to mediate the enantioselective alkylation of glycine-derived Schiff bases. organic-chemistry.orgacs.orgorganic-chemistry.orgorientjchem.orgresearchgate.netjlu.edu.cn
The general strategy involves the use of a glycine (B1666218) ester Schiff base, often with a benzophenone (B1666685) imine, as the pronucleophile. organic-chemistry.org This substrate is deprotonated at the interface of the organic and aqueous (or solid) phases by a base (e.g., KOH). The chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, then forms a chiral ion pair with the resulting enolate. acs.orgresearchgate.net This chiral ion pair resides in the organic phase, where it reacts with an alkylating agent like 2-chlorobenzyl chloride. The chiral environment created by the catalyst directs the alkylation to occur from one face of the enolate, leading to the formation of the product with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org
The efficiency and stereoselectivity of the reaction are highly dependent on the structure of the chiral catalyst, the nature of the Schiff base, the base, and the solvent system. organic-chemistry.orgacs.org This method is attractive for its operational simplicity and the use of inexpensive reagents. acs.org
| Component | Role | Impact on Stereoselectivity |
| Glycine Schiff Base | Pronucleophile | The imine group influences the acidity and reactivity of the α-proton. |
| Chiral PTC Catalyst | Forms a chiral ion pair with the enolate. acs.orgresearchgate.net | The structure of the catalyst is the primary determinant of enantioselectivity. organic-chemistry.org |
| Base | Deprotonates the glycine Schiff base. | The strength and concentration of the base can affect the reaction rate and selectivity. |
| Alkylating Agent | Provides the side chain (e.g., 2-chlorobenzyl). | The reactivity of the alkylating agent is important for efficient reaction. |
| Solvent System | Biphasic (e.g., toluene/aqueous KOH) | The solvent polarity can influence the distribution of the catalyst and reactants. |
Development of Classical Organic Synthesis Pathways for this compound
While advanced stereoselective methods are crucial for producing enantiomerically pure compounds, classical organic synthesis pathways remain important for the preparation of racemic materials and for process optimization.
Optimization of Esterification and Amination Reactions
The synthesis of this compound involves the formation of both an ester and an amine functionality. The esterification of the corresponding amino acid can be achieved through various methods. A common and straightforward approach is the Fischer-Speier esterification, which involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst like gaseous hydrochloric acid or p-toluenesulfonic acid. researchgate.netnih.gov An alternative mild method utilizes trimethylchlorosilane in methanol, which efficiently converts amino acids to their methyl ester hydrochlorides at room temperature. nih.gov
The introduction of the amino group, or amination, can be more complex. Reductive amination of a corresponding α-keto ester is a viable route. nih.gov This involves the reaction of the keto ester with an ammonia (B1221849) source to form an imine, which is then reduced to the amine. Alternatively, the amination of an α-halo ester can be accomplished via nucleophilic substitution with an amine source. The optimization of these reactions often involves screening different reagents, catalysts, solvents, and temperatures to maximize yield and minimize side reactions. researchgate.netorganic-chemistry.org
| Reaction | Reagents/Conditions | Advantages |
| Esterification | Methanol, Trimethylchlorosilane | Mild conditions, good to excellent yields. nih.gov |
| Esterification | Methanol, p-toluenesulfonic acid | Effective for a range of amino acids. researchgate.net |
| Reductive Amination | α-keto ester, NH3, reducing agent | Direct route to the amino ester. nih.gov |
| Nucleophilic Substitution | α-halo ester, amine source | Can be efficient for certain substrates. |
Multi-Step Synthesis Design from Readily Available Precursors (e.g., 2-chlorobenzyl chloride)
A practical synthesis of this compound can be designed starting from simple, commercially available precursors like 2-chlorobenzyl chloride. A plausible multi-step sequence is outlined below:
Alkylation of a Glycine Equivalent: A protected glycine derivative, such as the benzophenone imine of methyl glycinate, can be alkylated with 2-chlorobenzyl chloride. orientjchem.org This C-alkylation introduces the desired benzyl side chain.
Hydrolysis: The imine protecting group is then removed by acidic hydrolysis to reveal the primary amine of the newly formed this compound.
Alternatively, a Strecker-type synthesis could be employed. This would involve the reaction of 2-chlorobenzyl cyanide with an appropriate electrophile, followed by hydrolysis and subsequent esterification. Another approach could involve the nucleophilic addition of a cyanide source to 2-chlorobenzaldehyde, followed by amination and hydrolysis to form the amino acid, which is then esterified. A synthetic route for a related compound, 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane, starts from o-chlorobenzonitrile, indicating the utility of this starting material in building complexity. google.com
The synthesis of related amino acid benzyl esters has also been achieved using methods like the bislactim ether approach, which allows for the asymmetric synthesis of α-amino acids. researchgate.net While this is a stereoselective method, the underlying principles of C-C bond formation are relevant to classical synthesis design.
The choice of the specific synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required stereochemical purity of the final product.
Integration of Green Chemistry Principles for Sustainable Alaninate Synthesis
The growing emphasis on environmental stewardship within the chemical industry has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including amino acid esters like this compound. Traditional synthetic routes for such compounds often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, leading to significant waste generation and environmental impact. sciencelink.netrsc.org Consequently, modern research focuses on developing more sustainable alternatives that are safer, more efficient, and economically viable. These approaches prioritize the use of renewable resources, catalytic methods, and benign reaction media to minimize the environmental footprint of alaninate synthesis. nih.govrsc.org
Key green strategies being explored for the synthesis of alaninates and related chiral esters include biocatalysis, the use of alternative solvents, and the development of energy-efficient processes. sciencelink.netrsc.org Biocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild conditions. rsc.orgresearchgate.net Enzymes such as lipases and transaminases can catalyze the formation of chiral esters with high enantiomeric purity, often in aqueous media, thereby eliminating the need for harsh chemicals and organic solvents. rsc.orgnih.gov
Research Findings in Biocatalytic and Sustainable Synthesis
Recent studies have highlighted the potential of enzymatic and chemoenzymatic methods for producing chiral esters sustainably. For instance, lipases have been successfully employed in the kinetic resolution of racemic esters, yielding products with high enantiomeric excess (e.e.). nih.gov In a process analogous to the synthesis of this compound, the lipase-catalyzed resolution of racemic methyl 2-chlorobutanoate achieved an e.e. of over 95%. nih.gov This demonstrates the feasibility of using biocatalysts to produce optically pure halo-substituted amino acid esters.
Furthermore, enzymatic cascades are being developed to synthesize amino acids from renewable feedstocks like biomass or simple C1 compounds such as methanol. rsc.orguq.edu.autum.de A synthetic pathway using nine enzymes has been shown to produce L-alanine from methanol with up to a 90% theoretical yield, showcasing a move away from petroleum-based starting materials. uq.edu.autum.de Such cell-free enzymatic systems offer high conversion rates and intrinsic cofactor recycling, contributing to both atom economy and resource efficiency. uq.edu.au
Electrochemical methods powered by renewable energy also present a promising green alternative to conventional synthesis. sciencelink.net The use of electrochemical flow reactors with specialized catalysts can synthesize alanine (B10760859) from renewable biomass feedstock, reducing the reliance on high-energy fermentation processes and harmful chemicals. sciencelink.net
The table below compares a conventional chemical synthesis approach with a hypothetical green biocatalytic approach for the synthesis of (S)-Methyl (2-chlorobenzyl)alaninate, based on principles from related literature.
Table 1: Comparison of Conventional vs. Green Synthesis of (S)-Methyl (2-chlorobenzyl)alaninate
| Parameter | Conventional Method (e.g., Reductive Amination & Esterification) | Green Biocatalytic Method (e.g., Transaminase/Lipase) |
| Starting Materials | 2-Chlorobenzaldehyde, Pyruvic Acid, Ammonia | 2-Chlorobenzaldehyde, L-Alanine (as amine donor) |
| Catalyst | Metal catalyst (e.g., Pd/C) for reduction | Enzyme (e.g., Transaminase, Lipase) rsc.orgnih.gov |
| Solvent | Organic Solvents (e.g., Toluene, Methanol) orgsyn.org | Aqueous Buffer, Ionic Liquids |
| Reaction Temperature | Elevated temperatures (e.g., >70 °C) orgsyn.org | Ambient to mild temperatures (e.g., 30-40 °C) rsc.org |
| Stereoselectivity | Often produces racemic mixture requiring chiral resolution | High (Direct synthesis of S- or R-enantiomer) |
| Byproducts/Waste | Significant salt and solvent waste | Minimal waste, biodegradable catalyst |
| Energy Consumption | High (due to heating and pressure) | Low |
The choice of biocatalyst is crucial for optimizing the yield and stereoselectivity of the final product. Different enzymes exhibit varying affinities for substrates and can perform optimally under different conditions.
The following table illustrates the hypothetical influence of different biocatalysts on the enantioselective synthesis of this compound.
Table 2: Hypothetical Influence of Biocatalyst on Stereoselective Synthesis
| Biocatalyst | Substrate Conversion (%) | Product Yield (%) | Enantiomeric Excess (e.e., %) |
| Lipase from Candida antarctica B (CALB) | 95 | 92 | >99 (S) |
| Lipase from Acinetobacter sp. nih.gov | 90 | 86 | >95 (S) |
| Transaminase from Chromobacterium violaceum rsc.org | 98 | 95 | >99 (S) |
| Lipase from Pseudomonas cepacia | 85 | 81 | 92 (S) |
These integrated approaches, combining the principles of biocatalysis, renewable feedstocks, and energy efficiency, pave the way for the sustainable industrial production of this compound and its stereoisomers, aligning chemical manufacturing with the goals of green chemistry.
Investigations into Enantioselective Formation Mechanisms for Alaninate Derivatives
The enantioselective synthesis of alaninate derivatives is a key area of research, aiming to produce single-enantiomer compounds that are vital building blocks in pharmaceuticals and other biologically active molecules. The mechanisms governing this selectivity are diverse and depend heavily on the chosen synthetic strategy.
One prominent method involves the diastereoselective alkylation of β-alanine derivatives that incorporate chiral auxiliaries. For instance, the alkylation of a β-alanine derivative featuring two chiral handles, (1S,2R,5S)-menthyl N-[(1S,2S,5S)-2-hydroxypinan-3-ylidene]β-alaninate, has been shown to produce enantiomerically pure α-substituted β-amino acids. nih.gov The chiral handles guide the approach of the alkylating agent, leading to a highly controlled and predictable stereochemical outcome.
Another powerful approach is the dual-catalyst system, which merges photoredox and nickel catalysis for the asymmetric carbonylative coupling of benzylic chlorides with amines. acs.org In this system, an iridium-based photoredox catalyst is proposed to activate both the amine and the benzyl chloride substrates in a stepwise manner, forming an aminium radical and then a benzyl radical. acs.org A chiral nickel catalyst then captures the amine radical with carbon monoxide to form a chiral Ni(I)-carbamoyl complex. This complex stereoselectively captures the C(sp3) radical, and subsequent reductive elimination yields the α-chiral amide with high enantioselectivity. acs.org This mechanism effectively separates the reactivity (radical generation) from stereocontrol (chiral nickel-mediated coupling), overcoming the challenges often posed by inhibitory reagents like carbon monoxide in traditional catalytic systems. acs.org
Enzymatic approaches also provide highly enantioselective pathways. For example, β-Alanine synthase (βAS), a metalloenzyme, catalyzes the irreversible hydrolysis of N-carbamyl-β-alanine (NCβA) to produce β-alanine. nih.gov Studies with various substituted dihydrouracils as substrates have yielded enantiopure β-alanine derivatives, demonstrating the high degree of stereocontrol exerted by the enzyme's active site. nih.gov The mechanism involves a series of steps including nucleophilic attack, protonation, and C-N bond cleavage, with the enzyme's structure dictating the stereospecificity of the transformation. nih.gov
Reaction Kinetics and Transition State Analysis of Stereoselective Processes
Understanding the kinetics and transition states of reactions is fundamental to explaining and predicting stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing these aspects.
For the fragmentation of deprotonated α-alanine, DFT studies have mapped out potential energy surfaces and identified rate-determining steps. saspublishers.com By calculating the relative Gibbs free energies of transition states (TS), researchers can predict the most favorable reaction pathways. For example, in the deamination of deprotonated α-alanine, five different reaction paths were analyzed, with the relative reaction barriers (ΔG≠) determining the kinetically favored product. saspublishers.com Such analyses reveal that even when a product is thermodynamically more stable, a high energy barrier for its formation can make an alternative pathway kinetically dominant. saspublishers.com The influence of temperature on these pathways can also be investigated, showing how reaction conditions can alter product distribution. saspublishers.com
In phase-transfer catalysis for the synthesis of α-amino acids, quantum mechanical transition-state analysis has been used to pinpoint the precise origins of stereoselectivity. acs.org These studies model the interactions between the substrate's enolate, the alkylating agent, and the chiral phase-transfer catalyst (often derived from Cinchona alkaloids). The calculations reveal that the catalyst creates a specific chiral environment around the reacting species. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states, where non-covalent interactions like hydrogen bonding and steric hindrance favor the formation of one enantiomer over the other.
Pulse radiolysis studies on sulfur-containing amino acid derivatives provide kinetic data on radical-induced reactions. mdpi.com The primary reaction of the hydroxyl radical (HO•) with these derivatives is an extremely fast, diffusion-controlled addition to the sulfur atom. mdpi.com However, a minor pathway involving hydrogen atom transfer (HAT) also occurs. mdpi.com While these specific reactions may not be directly involved in the synthesis of this compound, the techniques and principles are applicable to studying the kinetics of various reactive intermediates that could appear in different synthetic pathways.
Role of Catalysts (e.g., Transition Metal Complexes, Enzymes, Organocatalysts) in Directing Reaction Pathways for Alaninate Derivatives
Catalysts are central to modern organic synthesis, enabling efficient and selective transformations. In the context of alaninate derivatives, transition metals, enzymes, and organocatalysts each offer unique advantages in controlling reaction pathways and stereochemistry.
Transition Metal Complexes: Nickel-based catalysts have proven effective in the asymmetric carbonylative coupling of α-chloroalkylarenes and amines to form α-chiral amides. acs.org In a dual catalytic system, a chiral nickel catalyst works in synergy with a photoredox catalyst. acs.orgpku.edu.cn The nickel complex's role is to capture radical intermediates in a stereocontrolled manner, using a chiral ligand environment to direct the formation of one enantiomer preferentially. acs.org This approach has successfully synthesized various chiral amides with high enantiomeric excess (ee), including derivatives of pharmaceuticals like Fenoprofen. acs.org
Enzymes: Enzymes offer unparalleled stereoselectivity due to their highly structured active sites. β-Alanine synthase (βAS), a dizinc (B1255464) metalloenzyme, is used for the production of β-amino acids. nih.gov Computational studies have shown that the protonation state of specific histidine residues in the active site is critical for catalysis. nih.gov The enzyme's mechanism for hydrolyzing N-carbamyl-β-alanine involves a precise sequence of events orchestrated by key amino acid residues, with the protonation of the substrate's amide nitrogen by a specific glutamic acid residue being the rate-limiting step. nih.gov This level of mechanistic understanding can aid in engineering the enzyme for broader substrate scope and applications in cascade biocatalysis. nih.gov
Organocatalysts: Chiral organocatalysts, particularly those derived from Cinchona alkaloids, are widely used in asymmetric phase-transfer catalysis. acs.org These catalysts, which are typically quaternary ammonium salts, form a chiral ion pair with the enolate of an amino acid derivative. This ion pair then reacts with an electrophile (e.g., a benzyl halide). The bulky and structurally defined cinchona alkaloid shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thereby inducing high stereoselectivity. acs.org The effectiveness of these catalysts has been demonstrated in the synthesis of a wide range of α-amino acids.
| Catalyst Type | Example Catalyst System | Reaction Type | Role of Catalyst / Mechanism | Typical Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Transition Metal Complex | Chiral Nickel Complex / Ir-Photoredox Catalyst | Asymmetric Carbonylative Coupling | Synergistic dual catalysis. Ni-catalyst provides stereocontrol by capturing radical intermediates within a chiral ligand environment. | 90-93% ee | acs.org |
| Enzyme | β-Alanine Synthase (βAS) | Irreversible Hydrolysis | Enzyme's active site provides a specific 3D environment that orients the substrate for stereospecific reaction. | >95% ee | nih.gov |
| Organocatalyst | Cinchona Alkaloid-Derived Phase-Transfer Catalyst | Asymmetric Alkylation | Forms a chiral ion pair with the substrate enolate, sterically directing the approach of the electrophile. | High (specific values vary) | acs.org |
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. manchester.ac.uk Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly prominent in studying reactions involving alaninate scaffolds.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to map reaction pathways, determine the geometries of transition states, and calculate reaction energetics, which are crucial for understanding reaction mechanisms and selectivity. nih.gov
DFT calculations have been instrumental in elucidating the fragmentation mechanism of deprotonated α-alanine. saspublishers.com By computing the potential energy profile, researchers can identify the lowest energy pathways for processes like water or ammonia loss. saspublishers.com The calculations provide the Gibbs free energies (ΔG) for reactants, transition states, and products, allowing for a comparison of the kinetic feasibility (via activation energy barriers, ΔG≠) and thermodynamic favorability (via reaction free energy, ΔrG) of different routes. saspublishers.com
In the study of enzyme catalysis, DFT is used to model the reactions within the enzyme's active site. For β-Alanine synthase, DFT calculations helped determine that specific histidine residues must be neutral for efficient catalysis and identified the rate-limiting step of the reaction. nih.gov These models can predict how substitutions in the substrate or the enzyme would affect the reaction barrier and stereoselectivity. nih.gov
Furthermore, DFT is used to study the properties of radical intermediates that may form during reactions. researchgate.net For alanine-derived radicals, DFT calculations can predict Electron Paramagnetic Resonance (EPR) parameters. The accuracy of these predictions is highly dependent on the accurate modeling of the molecular environment, including hydrogen bonds with neighboring molecules, highlighting the importance of considering the condensed-phase context of the reaction. researchgate.net
| System Studied | DFT Application | Key Findings | Reference |
|---|---|---|---|
| Deprotonated α-alanine | Fragmentation Mechanism & Energetics | Identified dominant kinetic pathway for H₂O-loss (Path 2, ΔG≠ = 53.65 kcal·mol⁻¹) and the only thermodynamically spontaneous path for NH₃-loss (Path 11). | saspublishers.com |
| β-Alanine Synthase (βAS) | Enzymatic Reaction Mechanism | The rate-limiting step is the protonation of the substrate by Glu159, with an overall reaction barrier of 16.5 kcal/mol. Neutral His262 and His397 are required for catalysis. | nih.gov |
| Alanine-derived radicals | EPR Parameter Calculation | Accurate modeling of hydrogen bonds with the surrounding molecular environment is crucial for reproducing experimental EPR data. | researchgate.net |
| Proteinogenic amino acids | Antioxidant Properties | Calculated antioxidant capacity based on HAT, SET-PT, and SPLET mechanisms, identifying the most potent amino acid antioxidants. | nih.gov |
Classical MD simulations have been used to study the association of zwitterionic alanine molecules in aqueous solutions, including the influence of various ions. pku.edu.cn These simulations show that interactions between cations/anions and the polar groups of alanine can weaken the association between alanine molecules. pku.edu.cn The simulations also reveal how ions can mediate the transformation between different conformations of associated alanine molecules, which can have significant implications for their reactivity in solution. pku.edu.cn
For more complex processes like enzyme catalysis, reactive MD simulations, which use quantum mechanical principles to describe the reacting parts of the system, can reveal detailed mechanisms. chemrxiv.org A reactive QMD approach was used to study the mechanism of isocyanide hydratase, revealing a pathway where protonation of the substrate occurs before the formation of a key thioimidate intermediate. chemrxiv.org The ability to simulate the movement of all atoms, including mobile protons, provides a level of detail that is difficult to achieve experimentally and can resolve ambiguities in reaction mechanisms. chemrxiv.org
MD simulations are also employed to understand how substrates and intermediates interact within a catalyst's binding pocket. By simulating the substrate within a chiral catalyst, one can observe the preferential conformations that lead to a specific stereochemical outcome. These simulations help rationalize the results of stereoselective reactions and guide the design of new, more effective catalysts.
Chemical Transformations and Derivatization Strategies for Methyl 2 Chlorobenzyl Alaninate
Functional Group Interconversions of the Methyl Ester Moiety (e.g., Saponification, Hydrazinolysis, Transesterification)
The methyl ester group of Methyl (2-chlorobenzyl)alaninate is a versatile handle for various chemical transformations, most notably saponification, hydrazinolysis, and transesterification. These reactions allow for the conversion of the ester into other valuable functional groups.
Saponification:
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental transformation to yield the corresponding carboxylic acid. For this compound, this reaction would produce (2-chlorobenzyl)alanine. The general procedure involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility of both the ester and the hydroxide. researchgate.net The reaction is often carried out at room temperature or with gentle heating to drive it to completion. researchgate.netpolimi.it The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the free carboxylic acid.
Table 1: General Conditions for Saponification of Esters
| Base | Solvent System | Temperature | Typical Reaction Time | Reference |
| NaOH | Methanol/Water | Room Temperature to Reflux | 1-4 hours | researchgate.net |
| LiOH | Tetrahydrofuran/Water | Room Temperature | Varies (monitored by TLC) | researchgate.net |
| KOH | Methanol/Water | Not specified | Not specified | polimi.it |
This table presents generalized conditions for ester saponification and may require optimization for this compound.
Hydrazinolysis:
Hydrazinolysis involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), resulting in the formation of the corresponding acid hydrazide, (2-chlorobenzyl)alanine hydrazide. This transformation is typically carried out by stirring the ester with an excess of hydrazine hydrate in a protic solvent like methanol at room temperature overnight. researchgate.net The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives. It's important to note that for N-protected amino acid esters, the choice of protecting group is crucial as some, like the Fmoc group, may not be compatible with the basic nature of hydrazine. researchgate.net
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this can be used to convert the methyl ester into other alkyl esters (e.g., ethyl, benzyl). The reaction can be catalyzed by either an acid or a base. rsc.orgrsc.org
Base-catalyzed transesterification is typically achieved by reacting the ester with an excess of the desired alcohol in the presence of a catalytic amount of a strong base, such as the corresponding alkoxide (e.g., sodium ethoxide for conversion to an ethyl ester). rsc.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product. rsc.org
Acid-catalyzed transesterification involves heating the ester in an excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like scandium(III) triflate. libretexts.org
Table 2: General Methods for Transesterification
| Catalyst Type | Catalyst Example | Alcohol | Conditions | Reference |
| Basic | Sodium Ethoxide | Ethanol | Reflux | sigmaaldrich.com |
| Acidic | Scandium(III) Triflate | Various | Boiling | libretexts.org |
| Organocatalyst | N-Heterocyclic Carbene | Various | Room Temperature | libretexts.org |
This table outlines general approaches to transesterification; specific conditions would need to be determined for this compound.
Chemical Modifications at the Alpha-Amino Group and Chiral Center (e.g., N-derivatization, Alkylation)
The secondary amine in this compound is a key site for a variety of derivatization reactions, including N-acylation and N-alkylation, which can be used to introduce a wide range of functional groups and modify the molecule's properties.
N-Derivatization (N-Acylation):
The amino group can be readily acylated using various acylating agents to form amides. A common method involves the reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For instance, N-acetylation can be achieved using acetic anhydride. google.com Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple carboxylic acids to the amino group, forming a peptide bond. researchgate.net These reactions are fundamental in peptide synthesis and for the introduction of various functionalities. nih.gov
Alkylation:
Further alkylation of the secondary amine can lead to the formation of a tertiary amine. This can be achieved using an alkyl halide, such as methyl iodide, in the presence of a base. monash.edu For instance, the N-methylation of N-benzyl amino acid esters can be performed to yield the corresponding N-benzyl-N-methyl amino acid ester. monash.edu Reductive amination provides another route to N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. chimia.ch It is important to consider that alkylation at the alpha-carbon is also possible under specific conditions, typically involving the formation of an enolate with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide. scielo.org.mxscielo.org.mxresearchgate.net
Reactivity and Transformations of the 2-Chlorobenzyl Moiety within the Alaninate (B8444949) Framework
The 2-chlorobenzyl group presents another site for chemical modification, primarily through reactions involving the chlorine substituent on the aromatic ring.
Nucleophilic aromatic substitution (SNA_r) on the 2-chlorophenyl ring is a potential transformation, though it generally requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. libretexts.org The reactivity of the chloro-substituted ring in this compound towards nucleophiles would likely be low under standard conditions. However, under specific catalytic systems, such as those involving palladium, cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions could potentially be employed to replace the chlorine atom with other functional groups.
The benzylic C-H bonds of the 2-chlorobenzyl group could also be subject to radical-mediated reactions, although this is a less common transformation for this type of substrate.
Exploration of Cyclization and Rearrangement Reactions Involving Analogous Alaninate Structures (e.g., Wittig Rearrangement)
Cyclization Reactions:
Intramolecular cyclization of N-substituted alaninates can lead to the formation of heterocyclic structures. For example, N-(haloalkyl)-substituted α-amino esters can undergo intramolecular cyclization to form cyclic amino acids like proline derivatives. polimi.itresearchgate.net This type of reaction often proceeds via the formation of an enolate and subsequent intramolecular nucleophilic substitution. The stereochemical outcome of such cyclizations can be influenced by the reaction conditions, including the base and solvent used. researchgate.net
Wittig Rearrangement:
The researchgate.netnih.gov-Wittig rearrangement is a transformation of ethers that can be conceptually extended to analogous aza-systems. The aza-Wittig rearrangement of N-benzyl glycine (B1666218) methyl ester derivatives has been reported to yield N-aryl phenylalanine methyl esters. nih.govacs.org This reaction typically involves the deprotonation of the benzylic position followed by a rearrangement. While this rearrangement has been studied for glycine derivatives, its applicability to the N-(2-chlorobenzyl)alaninate system would require specific investigation. The presence of the chloro substituent and the methyl group on the alanine (B10760859) backbone could influence the feasibility and outcome of such a rearrangement. A related nih.govacs.org-aza-Wittig rearrangement of N-alkyl N-allyl α-amino esters has also been investigated, highlighting the potential for sigmatropic rearrangements in these systems. rsc.org
Methyl 2 Chlorobenzyl Alaninate As a Chiral Building Block in Advanced Organic Synthesis
Strategic Utilization in Asymmetric Total Synthesis Methodologies
The ultimate goal of total synthesis is the efficient and stereocontrolled construction of complex molecular targets. Chiral building blocks derived from amino acids are frequently employed to introduce key stereocenters, which are then elaborated into the final structure.
Enantiocontrolled Construction of Complex Molecular Architectures
While specific examples of the use of methyl (2-chlorobenzyl)alaninate in total synthesis are not prominently documented, the application of N-substituted alaninates is a well-established strategy. For instance, N-benzyl and N-dibenzyl protected amino acids are common intermediates in the synthesis of peptide natural products and other complex alkaloids. The 2-chlorobenzyl group in this compound offers a unique combination of steric bulk and electronic properties that can influence the stereochemical outcome of reactions at the α-carbon.
In a hypothetical scenario, the enolate derived from this compound could be alkylated, with the N-(2-chlorobenzyl) group directing the approach of the electrophile to the opposite face, thereby controlling the formation of a new stereocenter. The chlorine substituent on the benzyl (B1604629) group could further refine this stereodirection through steric hindrance or electronic interactions. Following the key bond-forming step, the N-(2-chlorobenzyl) group can be removed under various conditions, such as hydrogenolysis, to reveal a primary amine for further functionalization.
The synthesis of N-(2-chloro-6-nitrobenzyl)-L-alanine ethyl ester, a structurally similar compound, has been reported, indicating the feasibility of preparing such N-substituted alaninates for use as synthetic intermediates.
Integration into Non-Peptide Mimetic Scaffolds via Alaninate (B8444949) Derivatization
Non-peptide mimetics are small molecules designed to mimic the structure and function of peptides, offering advantages such as improved metabolic stability and oral bioavailability. Amino acids are common starting points for the synthesis of these scaffolds. rsc.org Derivatives of this compound could serve as precursors to a variety of non-peptide mimetic structures.
For example, reduction of the methyl ester to the corresponding amino alcohol would yield (2S)-2-[(2-chlorobenzyl)amino]propan-1-ol. This amino alcohol could then be incorporated into various heterocyclic scaffolds, such as oxazolidinones or piperazinones, which are known to act as effective peptide mimetics. The 2-chlorobenzyl group would serve as a key substituent, projecting into space to interact with biological targets in a manner analogous to the side chain of a natural amino acid. The design of such mimetics is a rational approach to developing new therapeutic agents. rsc.org
| Derivative | Potential Scaffold | Therapeutic Area |
| (2S)-2-[(2-chlorobenzyl)amino]propan-1-ol | Oxazolidinone | Antibacterial |
| N-(2-chlorobenzyl)alanine | Piperazinone | Oncology |
| N-(2-chlorobenzyl)alanine | Benzodiazepine | CNS Disorders |
Design and Application in Ligand Systems for Asymmetric Catalysis
Chiral ligands are essential for enantioselective transition-metal catalysis. Ligands derived from chiral amino acids have been extensively developed and successfully applied in a wide range of asymmetric transformations. The N-(2-chlorobenzyl)alaninate framework is a promising scaffold for the development of novel chiral ligands.
Derivatization of this compound can lead to various ligand classes. For instance, conversion of the methyl ester to a phosphine-containing moiety could yield a P,N-ligand. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in a chiral environment is known to be highly effective in many catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. nih.gov The steric and electronic properties of the 2-chlorobenzyl group would play a crucial role in creating a well-defined chiral pocket around the metal center, thereby inducing high levels of enantioselectivity.
The table below illustrates the potential of analogous N-substituted amino acid-derived ligands in asymmetric catalysis.
| Ligand Type | Catalytic Reaction | Metal | Typical Enantioselectivity (% ee) |
| P,N-Ligand | Asymmetric Hydrogenation | Rhodium, Iridium | >95 |
| N,N-Ligand | Asymmetric Transfer Hydrogenation | Ruthenium | >90 |
| P,O-Ligand | Asymmetric Allylic Alkylation | Palladium | >95 |
Development of Novel Chiral Auxiliaries Derived from Alaninate Esters
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed to yield the desired enantiomerically enriched product. Amino acids and their derivatives are among the most common sources for the preparation of effective chiral auxiliaries.
N-Acyl oxazolidinones, famously developed by Evans and derived from amino alcohols, are a prime example of highly successful chiral auxiliaries. wikipedia.org As mentioned previously, this compound can be readily converted to the corresponding amino alcohol. This chiral amino alcohol can then be transformed into an oxazolidinone auxiliary. The N-(2-chlorobenzyl) group would remain on the nitrogen of the resulting heterocycle, or an acyl group could be installed for use in reactions. The steric hindrance provided by the 2-chlorobenzyl group would be expected to exert a strong directing effect in stereoselective reactions of the enolate, such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.
The effectiveness of such an auxiliary would depend on its ability to rigidly control the conformation of the transition state. The predictable stereochemical outcomes and the ability to cleave the auxiliary under mild conditions are key advantages of this approach.
| Auxiliary Type | Reaction | Expected Diastereoselectivity |
| Oxazolidinone | Alkylation | >95:5 |
| Oxazolidinone | Aldol Addition | >98:2 |
| Sultam | Michael Addition | >90:10 |
Advanced Analytical Methodologies for Stereochemical Characterization of Methyl 2 Chlorobenzyl Alaninate
Development of Chiral Chromatographic Techniques for Enantiomeric Separation
Chromatographic techniques are central to the separation of enantiomers. By employing a chiral environment, either in the stationary or mobile phase, the differential interactions with each enantiomer allow for their separation. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely used methods for this purpose. nih.govvt.edu
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the enantiomeric resolution of amino acids and their derivatives. yakhak.orgsigmaaldrich.com The choice of CSP is critical and depends on the analyte's structure. For N-substituted amino acid esters like Methyl (2-chlorobenzyl)alaninate, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective. yakhak.orgchromatographytoday.comnih.gov
Polysaccharide-Based CSPs: Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel® series) are renowned for their broad applicability. vt.eduyakhak.orgnih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For N-benzylated amino acid esters, CSPs with phenylcarbamate derivatives, particularly those with electron-withdrawing or -donating groups on the phenyl rings, can enhance chiral recognition. yakhak.orgresearchgate.net For instance, amylose tris(3-chloro-5-methylphenylcarbamate) has shown success in separating various pharmaceuticals. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for optimizing resolution. vt.eduresearchgate.net
Macrocyclic Glycopeptide CSPs: Chiral stationary phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are also highly effective for separating underivatized and N-protected amino acids. sigmaaldrich.comchromatographytoday.com These CSPs offer unique selectivity and can operate in various modes, including reversed-phase, polar organic, and polar ionic. sigmaaldrich.comsigmaaldrich.com The complex structure of the glycopeptide provides multiple interaction sites, leading to effective chiral discrimination. The ability to use these columns with mass spectrometry (LC-MS) compatible mobile phases is a significant advantage for sensitive and selective analysis. chromatographytoday.com
Table 1: Exemplary HPLC Conditions for Enantiomeric Separation of N-Substituted Alanine (B10760859) Esters This table presents typical starting conditions for method development for a compound like this compound, based on established methods for similar analytes.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Separation Principle |
|---|---|---|---|
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (e.g., 90:10 v/v) | UV (e.g., 254 nm) | Inclusion, π-π interactions, H-bonding |
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (e.g., 85:15 v/v) | UV (e.g., 254 nm) | Inclusion, dipole-dipole, H-bonding |
| CHIROBIOTIC T (Teicoplanin) | Methanol (B129727)/Acetic Acid/Triethylamine | UV, MS | Inclusion, ionic interactions, H-bonding |
Gas Chromatography (GC) for Volatile Alaninate (B8444949) Derivatives
Gas chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. vt.edu Since amino acid esters like this compound may have limited volatility, derivatization is often necessary to improve their chromatographic properties and prevent decomposition in the hot injector port. thermofisher.com
Derivatization: A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active amine hydrogen into a more stable and volatile trimethylsilyl (B98337) (TMS) group. thermofisher.com Another method involves acylation followed by esterification, or the use of reagents like propyl chloroformate. vt.edu The choice of derivatization agent is critical; for instance, a study comparing N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) for alanine analysis found MtBSTFA to be superior in terms of sensitivity and reproducibility. nih.gov
Chiral Separation: Once derivatized, the enantiomers can be separated on a chiral GC column. Chiral ionic liquids (CILs) derived from amino acid esters have shown potential as GC stationary phases for enantiomeric recognition. wiley.com Alternatively, cyclodextrin-based chiral columns are widely used. The volatile derivatives interact differently with the chiral stationary phase, allowing for their separation and subsequent detection by a flame ionization detector (FID) or a mass spectrometer (MS). ub.ac.idresearchgate.net
Table 2: GC Derivatization and Analysis Parameters
| Derivatization Reagent | Derivative Formed | Typical GC Column | Detector |
|---|---|---|---|
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | N-TMS-alaninate | Chirasil-Val (Chiral phase) or TR-5 (Achiral phase for derivative analysis) | FID, MS |
| Propyl Chloroformate | N-Propoxycarbonyl-alaninate | Cyclodextrin-based chiral column (e.g., Beta-DEX) | FID, MS |
| MtBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide) | N-TBDMS-alaninate | DB-5ms or similar | MS |
Spectroscopic Approaches for Stereochemical Elucidation
Spectroscopic methods provide crucial information about the three-dimensional structure of molecules, enabling the assignment of absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.comgaussian.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption in the UV-Vis region, corresponding to electronic transitions. chiralabsxl.com The resulting spectrum, with positive or negative Cotton effects, is a unique fingerprint of a specific enantiomer. electronicsandbooks.com For a compound like this compound, the aromatic chromophore (2-chlorobenzyl group) and the carbonyl group of the ester are key to the ECD signal. electronicsandbooks.com By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the enantiomer can be determined. nih.govbohrium.com This method is powerful but can be complex if the molecule has many flexible conformations. ru.nl
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared radiation, providing information about the stereochemistry associated with specific vibrational modes. gaussian.comresearchgate.net VCD offers higher spectral resolution than ECD and is highly sensitive to the solution-state conformation of molecules. ru.nlresearchgate.net The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. researchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net VCD has proven to be a reliable tool for determining the absolute configuration of complex natural products and other chiral molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, enantiomers have identical NMR spectra. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. libretexts.org
This is achieved by using chiral shift reagents (CSRs), which are typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3]. harvard.edu The CSR forms diastereomeric complexes with the enantiomers of the analyte. nih.gov These transient complexes have different magnetic environments, leading to the separation of NMR signals (chemical shift non-equivalence) for the corresponding protons or carbons of the two enantiomers. nih.govresearchgate.net
For this compound, the Lewis basic sites (the amine and the ester carbonyl) can coordinate with the lanthanide ion. The magnitude of the induced shift difference between the signals of the R and S enantiomers allows for the direct integration of these signals, providing a quantitative measure of the enantiomeric purity. libretexts.org This method is particularly useful because it can often be performed directly in the NMR tube with minimal sample preparation. researchgate.net
Quantitative Determination of Enantiomeric Excess and Purity
The determination of enantiomeric excess (ee), defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is a critical measure of a chiral compound's purity. nih.gov
Chiral HPLC and GC are the gold standards for determining enantiomeric excess. Once a baseline separation of the enantiomers is achieved, the area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
For this calculation to be accurate, the detector response must be the same for both enantiomers, which is generally true for enantiomeric pairs. Validation studies, including the analysis of samples with known enantiomeric ratios, are performed to ensure the accuracy and precision of the method. researchgate.net For example, a validated HPLC method for (S)-leucine ethyl ester demonstrated the ability to quantify an enantiomeric impurity of just 0.05%. yakhak.org
NMR spectroscopy using chiral shift reagents also allows for the quantitative determination of enantiomeric excess by integrating the separated signals corresponding to each enantiomer. nih.govrsc.org Similarly, chiroptical methods like VCD can be used quantitatively by creating a calibration curve of VCD signal intensity versus the enantiomeric excess of known mixtures. rsc.org
Theoretical and Computational Chemistry Studies Applied to Methyl 2 Chlorobenzyl Alaninate
Quantum Chemical Calculations of Molecular Structure and Conformation of Alaninate (B8444949) Derivatives
The conformational flexibility of alaninate esters primarily revolves around the rotation of several key single bonds: the Cα-C(O) bond, the C(O)-O bond, the N-Cα bond, and the bonds associated with the benzyl (B1604629) group. By systematically rotating these bonds and calculating the energy of the resulting conformers, a potential energy surface (PES) can be mapped out to identify the lowest-energy (most stable) conformations. researchgate.net All-atom molecular dynamics simulations with explicit solvent can also be employed to sample the conformational space of alanine-containing peptides to understand the influence of the environment on structure. nih.gov
For Methyl (2-chlorobenzyl)alaninate, computational studies would reveal how the bulky and electronegative 2-chlorobenzyl group on the nitrogen atom influences the conformational preferences of the alaninate backbone compared to simpler N-alkyl or N-acyl alaninates. nih.gov These calculations provide the foundational geometric data necessary for all other theoretical analyses.
Table 1: Representative Geometric Parameters of the Alanine (B10760859) Backbone from DFT Calculations This table presents typical bond lengths and angles for the core structure of alanine, as determined by DFT calculations in previous studies. These values serve as a baseline for understanding the structure of its derivatives.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Length | Cα - C' | ~1.53 Å |
| Cα - N | ~1.46 Å | |
| C' - O | ~1.21 Å (double bond) | |
| C' - O(Me) | ~1.35 Å (single bond) | |
| Bond Angle | N - Cα - C' | ~111° |
| Cα - C' - O(Me) | ~111° | |
| O - C' - O(Me) | ~125° | |
| Dihedral Angle | N - Cα - C' - O | Defines backbone conformation (e.g., ψ) |
Note: The values are approximate and can vary depending on the specific derivative, basis set, and level of theory used in the calculation. researchgate.net
Electronic Structure Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). ucsb.edu
For this compound, FMO analysis can predict its reactive behavior. The HOMO is expected to be localized primarily on the nitrogen and the oxygen atoms of the carboxylate group, which are the most electron-rich centers. The LUMO would likely be distributed over the carbonyl carbon and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net
Table 2: Conceptual Frontier Orbital Energies for an Alaninate Ester
| Molecular Orbital | Energy (Illustrative) | Role in Reactivity |
| HOMO | -6.5 eV | Nucleophilic site (electron donation) |
| LUMO | -0.5 eV | Electrophilic site (electron acceptance) |
| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicator of chemical stability/reactivity |
Note: These are illustrative energy values. Actual values for this compound would need to be calculated using a specific quantum chemical method.
Molecular Electrostatic Potential (MEP) and Fukui functions are powerful computational tools for predicting reaction sites. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are attractive to different types of reagents. uni-muenchen.de
Negative Regions (Red/Yellow): These areas have an excess of electron density and are attractive to electrophiles (e.g., protons). In this compound, these would be centered on the carbonyl oxygen, the ester oxygen, and the chlorine atom.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region is typically around the amine hydrogen. researchgate.net
The Fukui function provides a more quantitative measure of reactivity at different atomic sites. It describes the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a precise ranking of atoms for their susceptibility to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). nih.gov For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the nitrogen atom as a key site for electrophilic attack.
Modeling of Solvent Effects on Molecular Properties and Reactivity of Alaninate Esters
Chemical reactions and molecular properties are significantly influenced by the solvent. nih.gov Computational chemistry models these effects using two main approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on the solute's conformation and electronic properties. researchgate.netresearchgate.net
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is much more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for understanding reaction mechanisms and stability. nih.gov
For alaninate esters, the choice of solvent can alter the equilibrium between different conformers and influence reaction rates. mdpi.com For example, a polar solvent would stabilize zwitterionic or highly polar forms of the molecule. Modeling studies on this compound would be crucial to understand its behavior in different media, such as organic solvents used in synthesis or aqueous environments relevant to biological interactions. epstem.net
Insights into Chiral Recognition Mechanisms via Computational Modeling
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. This is fundamental to enantioselective catalysis and chromatography. Computational modeling is a key tool for understanding the mechanisms behind this recognition. nih.govacs.org
The process is modeled by creating diastereomeric complexes between a chiral selector (e.g., a cyclodextrin, crown ether, or chiral stationary phase) and each enantiomer of the analyte (e.g., (R)- and (S)-Methyl (2-chlorobenzyl)alaninate). mdpi.com By calculating the binding energies of these two complexes, one can predict which enantiomer will bind more strongly. The difference in Gibbs free energy (ΔΔG) between the two diastereomeric complexes determines the degree of enantioselectivity. nih.gov
These models provide detailed insights into the specific non-covalent interactions responsible for discrimination, such as:
Hydrogen bonds
π-π stacking interactions
Steric hindrance
Dipole-dipole interactions
For this compound, modeling would help identify the key interactions between its functional groups (the ester, the N-benzyl group, the chloro-substituent) and a given chiral selector, explaining why one enantiomer is preferentially bound. acs.org
Future Perspectives and Emerging Research Avenues for Alaninate Ester Chemistry
Integration of Artificial Intelligence and Machine Learning in Rational Synthetic Design for Alaninate (B8444949) Compounds
Key Research Thrusts:
Predictive Synthesis: ML algorithms can be trained to predict the optimal reaction conditions, catalysts, and reagents for the synthesis of target alaninate esters with desired functionalities. This can significantly reduce the time and resources spent on empirical optimization.
De Novo Design: AI can be employed for the de novo design of alaninate-based molecules with specific properties, such as enhanced catalytic activity, targeted biological interactions, or unique material characteristics. nih.gov These models can generate novel molecular structures that chemists may not have conceptualized.
Reaction Pathway Optimization: By simulating complex reaction networks, AI can identify the most efficient and sustainable synthetic pathways to complex alaninate derivatives, minimizing byproducts and energy consumption.
Exploration of Unconventional Reactivity Modalities for Alaninate Transformations
Moving beyond traditional synthetic methods, researchers are exploring unconventional reactivity modalities to access novel alaninate derivatives and expand their chemical space.
Emerging Areas of Interest:
Photoredox Catalysis: Light-mediated reactions offer mild and selective methods for C-H functionalization and other transformations on the alaninate scaffold, enabling the introduction of complex functional groups under benign conditions. nih.gov
Electrosynthesis: Electrochemical methods provide a green and efficient alternative to traditional redox chemistry for the synthesis and modification of alaninate esters. taylorandfrancis.com
Biocatalysis: The use of enzymes as catalysts in the synthesis of alaninate esters offers unparalleled stereoselectivity and environmental compatibility. uga.edu Engineered enzymes can be designed to perform specific transformations that are challenging to achieve with conventional chemical catalysts.
Advances in High-Throughput Screening and Automation for Alaninate Synthesis and Analysis
High-throughput screening (HTS) and laboratory automation are accelerating the pace of discovery in alaninate ester chemistry by enabling the rapid synthesis and evaluation of large compound libraries. drugtargetreview.comnih.govacs.orgprf.org
Technological Enablers:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses of alaninate ester libraries in parallel, dramatically increasing the number of compounds that can be prepared and tested. drugtargetreview.comnih.gov
Rapid Analytical Techniques: The integration of rapid analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, with HTS platforms allows for the real-time analysis of reaction outcomes and product purity.
Miniaturization: The use of microfluidic devices and other miniaturized reaction formats reduces the consumption of reagents and solvents, making the screening process more cost-effective and sustainable. nih.gov
Development of Novel Applications for Alaninate Esters in Materials Science and Supramolecular Chemistry
The unique structural features of alaninate esters make them attractive building blocks for the development of advanced materials and complex supramolecular assemblies.
Promising Applications:
Biodegradable Polymers: Alaninate esters can be incorporated into polyester amides and other polymers to create biodegradable materials with tailored mechanical properties and degradation rates for applications in medicine and sustainable packaging. rsc.orgacs.org
Self-Assembling Systems: The chirality and hydrogen-bonding capabilities of alaninate esters can be exploited to direct the self-assembly of molecules into well-defined nanostructures, such as nanotubes, vesicles, and gels. nih.govacs.orgsigmaaldrich.comresearchgate.net These materials have potential applications in drug delivery, sensing, and catalysis.
Chiral Materials: The inherent chirality of alaninate esters can be transferred to the macroscopic level to create materials with unique optical and electronic properties for applications in chiral separations, asymmetric catalysis, and chiroptical devices.
Q & A
Q. What are the standard synthetic routes for preparing Methyl (2-chlorobenzyl)alaninate, and what factors influence reaction yields?
this compound is synthesized via N-alkylation of methyl alaninate with 2-chlorobenzyl chloride. Critical reagents include a base (e.g., Cs₂CO₃) to deprotonate the amino group, enabling nucleophilic substitution. Solvents like DMF improve reaction efficiency. For example, analogous syntheses of chlorophenyl-substituted alaninates achieved yields up to 76% under optimized stoichiometric ratios and reaction times (Table 1, ). Key factors include temperature control (60–80°C) and avoiding hydrolysis by maintaining anhydrous conditions.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
¹H NMR is critical: the methyl ester group appears as a singlet (~δ 3.6–3.8 ppm), while aromatic protons from the 2-chlorobenzyl group resonate between δ 7.2–7.5 ppm. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 225/227 [M+H]⁺. Discrepancies between expected and observed data may indicate impurities, necessitating further purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) .
Q. What purification techniques are recommended for isolating high-purity this compound?
Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. Column chromatography (silica gel, 20–50% EtOAc/hexane gradient) isolates the product, monitored by TLC (Rf ~0.3 in 1:3 EtOAc/hexane). Recrystallization from ethanol/water mixtures may enhance purity for crystalline derivatives .
Advanced Research Questions
Q. How does the 2-chlorobenzyl substituent influence steric and electronic properties compared to other halogenated analogs?
The 2-chlorobenzyl group introduces steric hindrance near the amino group and electron-withdrawing effects, altering reactivity and binding affinity. Comparative studies with 3-chloro and 4-chloro isomers (e.g., compound 3f vs. 3g in ) reveal bioactivity variations, suggesting substitution position critically impacts target interactions. Computational modeling (e.g., DFT) could further quantify electronic effects.
Q. What strategies mitigate side reactions (e.g., ester hydrolysis or undesired alkylation) during synthesis?
- Ester hydrolysis prevention: Use anhydrous solvents (DMF) and mild bases (Cs₂CO₃) to maintain neutral pH.
- Selective alkylation: Protect the amino group with Boc before benzylation, then deprotect post-reaction.
- Byproduct removal: Optimize column chromatography gradients (e.g., 30% EtOAc in hexane) to separate unreacted starting materials .
Q. How can enantiomeric purity be determined for this compound, and what challenges arise?
Enantiomeric analysis requires chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis. Derivatization with chiral agents (e.g., Marfey’s reagent) enhances UV detection for non-chromophoric compounds. Alternatively, ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes enantiomers. Challenges include low sensitivity for trace impurities and instrument availability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar alaninate derivatives?
Yield variations (e.g., 60–76% in ) may stem from differences in reaction scale, solvent purity, or workup methods. Systematic optimization (e.g., varying Cs₂CO₃ or iodomethane ratios, as in ) can identify ideal conditions. Replicating protocols with rigorous control over moisture and temperature is essential.
Methodological Tables
Q. Table 1: Comparative Yields of Chlorophenyl-Substituted Alaninates
| Substituent Position | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 3-Chlorophenyl | 76 | Column chromatography | |
| 4-Chlorophenyl | 68 | Recrystallization | |
| 2-Chlorobenzyl | Pending | Liquid-liquid extraction | - |
Note: *Pending data for 2-chlorobenzyl derivatives highlight the need for targeted synthesis studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
